molecular formula C10H7FN2OS B6112398 (5E)-5-[(4-FLUOROPHENYL)METHYLIDENE]-2-IMINO-1,3-THIAZOLIDIN-4-ONE

(5E)-5-[(4-FLUOROPHENYL)METHYLIDENE]-2-IMINO-1,3-THIAZOLIDIN-4-ONE

Cat. No.: B6112398
M. Wt: 222.24 g/mol
InChI Key: UBOJXIIHHKEVFB-VMPITWQZSA-N
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Description

(5E)-5-[(4-FLUOROPHENYL)METHYLIDENE]-2-IMINO-1,3-THIAZOLIDIN-4-ONE is a synthetic organic compound characterized by its unique thiazolidinone structure

Preparation Methods

The synthesis of (5E)-5-[(4-FLUOROPHENYL)METHYLIDENE]-2-IMINO-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 4-fluorobenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction conditions often include the use of an acidic catalyst and a solvent such as ethanol. Industrial production methods may involve optimization of these conditions to enhance yield and purity.

Chemical Reactions Analysis

(5E)-5-[(4-FLUOROPHENYL)METHYLIDENE]-2-IMINO-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of thiazolidinone derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, leading to the introduction of different substituents. Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the specific reaction pathway and conditions used.

Scientific Research Applications

(5E)-5-[(4-FLUOROPHENYL)METHYLIDENE]-2-IMINO-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5E)-5-[(4-FLUOROPHENYL)METHYLIDENE]-2-IMINO-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

(5E)-5-[(4-FLUOROPHENYL)METHYLIDENE]-2-IMINO-1,3-THIAZOLIDIN-4-ONE can be compared with other thiazolidinone derivatives, such as:

  • (5E)-5-[(4-CHLOROPHENYL)METHYLIDENE]-2-IMINO-1,3-THIAZOLIDIN-4-ONE
  • (5E)-5-[(4-BROMOPHENYL)METHYLIDENE]-2-IMINO-1,3-THIAZOLIDIN-4-ONE These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical properties and biological activities. The uniqueness of this compound lies in its specific fluorophenyl group, which imparts distinct reactivity and potential applications.

Properties

IUPAC Name

(5E)-2-amino-5-[(4-fluorophenyl)methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2OS/c11-7-3-1-6(2-4-7)5-8-9(14)13-10(12)15-8/h1-5H,(H2,12,13,14)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBOJXIIHHKEVFB-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N=C(S2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/2\C(=O)N=C(S2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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